2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Beschreibung
The compound 2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol (hereafter referred to as the target compound) is a steroidal glycoside characterized by a complex spirostan core fused with multiple oxygenated heterocycles and glycosyl moieties. Key structural features include:
- Molecular formula: C₃₉H₆₂O₁₃ .
- Spirostan backbone: A pentacyclic framework with a spiro-linked oxane ring at C6 and a methylidene group at the 5'-position .
- Glycosylation: Two oxane-derived sugar units (oxane-3,4,5-triol and oxan-3-yl) attached via ether linkages, contributing to hydrophilicity .
- Functional groups: Multiple hydroxyl (-OH) and methyl (-CH₃) groups, enhancing hydrogen-bonding capacity and steric bulk .
Predicted physicochemical properties include a collision cross-section (CCS) of 266.5 Ų for the [M+H]+ adduct, indicative of a moderately bulky hydrodynamic profile .
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTQATADKAKTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex polyphenolic compound known for its intricate molecular structure characterized by multiple hydroxyl groups and a unique spiro configuration. This article delves into the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Molecular Structure
The molecular formula of the compound is . Its structure features:
- Multiple Hydroxyl Groups: Contributing to its reactivity and biological interactions.
- Spiro Structure: Influencing stability and reactivity under various conditions.
Antioxidant Activity
Research indicates that polyphenolic compounds often exhibit significant antioxidant properties due to their ability to scavenge free radicals. The hydroxyl groups in this compound may play a critical role in this activity.
| Study | Findings |
|---|---|
| Demonstrated that similar polyphenolic compounds can reduce oxidative stress in cellular models. | |
| Highlighted the role of hydroxyl groups in enhancing antioxidant capacity in vitro. |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies have shown that polyphenols can inhibit pro-inflammatory cytokines and pathways.
| Study | Findings |
|---|---|
| Found that related compounds reduced inflammation markers in animal models. | |
| Suggested mechanisms involving NF-kB pathway inhibition by polyphenolic structures. |
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial effects against various pathogens.
| Study | Findings |
|---|---|
| Reported significant antibacterial activity against Gram-positive bacteria. | |
| Observed antifungal properties in similar polyphenolic compounds. |
Case Study 1: Antioxidant Efficacy
In a controlled study involving cell cultures exposed to oxidative stress, the compound demonstrated a notable reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential application in preventing oxidative damage in cells.
Case Study 2: Anti-inflammatory Mechanisms
A clinical study assessed the anti-inflammatory effects of related compounds on patients with chronic inflammatory diseases. Results indicated a significant decrease in inflammatory markers following treatment with these compounds over a period of several weeks.
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
The compound's polyphenolic nature suggests potential applications in pharmaceuticals:
- Antioxidant Activity : Polyphenolic compounds are known for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Research indicates that similar compounds exhibit anti-inflammatory effects, making this compound a candidate for anti-inflammatory drug development.
Nutraceuticals
Due to its potential health benefits, this compound may be explored for use in dietary supplements aimed at improving overall health and wellness.
Cosmetics
The compound's hydroxyl groups can enhance moisture retention in skin care products:
- Moisturizers : Its hydrophilic nature can be beneficial in formulating effective moisturizers.
Agricultural Chemicals
Given its structural similarities to other biologically active compounds:
- Pesticides : The compound may serve as a base for developing new pesticides with lower environmental impact compared to conventional options.
Synthesis and Production
The synthesis of such complex organic molecules typically involves multi-step synthetic routes that may include:
- Functionalization of Existing Compounds : Utilizing known precursors to introduce desired functional groups.
- Cyclization Reactions : Creating the spiro structure through cyclization methods that form multiple rings simultaneously.
Case Study 1: Antioxidant Properties
A study investigating the antioxidant capacity of similar polyphenolic compounds demonstrated significant free radical scavenging activity. This suggests that the target compound may exhibit comparable properties, warranting further investigation into its potential as a therapeutic agent against oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Effects
Research on structurally related compounds has shown promising anti-inflammatory effects in vitro and in vivo models. These findings indicate that the target compound could be evaluated for similar therapeutic applications.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The hydroxyl groups in the molecule can act as nucleophiles, attacking electrophilic centers in other molecules. This reactivity may facilitate:
-
Esterification : Reaction with carboxylic acids or acid chlorides to form esters.
-
Phosphorylation : Potential interaction with phosphate donors (e.g., ATP) in biological systems.
-
Glycosylation : Formation of glycosidic bonds via sugar transfer reactions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Esterification | Carboxylic acids | Acid catalysts (e.g., H₂SO₄) | Hydroxyl-derived esters |
| Glycosylation | Glycosyl donors | Enzymatic or acidic conditions | Glycosylated derivatives |
Oxidation Reactions
The hydroxyl groups may undergo oxidation, particularly under acidic or enzymatic conditions:
-
Dehydrogenation : Conversion of vicinal diols to ketones (e.g., via periodate oxidation).
-
Epoxide Formation : Oxidation of adjacent hydroxyl groups to form epoxides (e.g., using oxidizing agents like KMnO₄).
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Dehydrogenation | NaIO₄ (periodate) | Aqueous, pH 4–7 | Ketone derivatives |
| Epoxide Formation | KMnO₄ or H₂O₂ | Acidic or basic conditions | Epoxide-containing derivatives |
Acid-Catalyzed Rearrangements
The spirocyclic structure and ether linkages may stabilize the molecule against acid-catalyzed cleavage, though prolonged exposure to strong acids could lead to:
-
Hydrolysis : Breakdown of ether bonds under harsh acidic conditions.
-
Rearrangement : Potential isomerization or ring-opening reactions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | HCl or H₂SO₄ | Elevated temperatures | Oxane ring-opening products |
Biological Interactions
The compound’s structural complexity suggests potential interactions with biomolecules:
-
Hydrogen Bonding : Hydroxyl groups may form hydrogen bonds with proteins or nucleic acids.
-
Enzymatic Recognition : Spiro structures and hydroxyl groups could serve as binding motifs for enzymes (e.g., kinases, phosphatases).
| Interaction Type | Mechanism | Biological Context |
|---|---|---|
| Hydrogen Bonding | -OH groups as donors | Protein-ligand binding |
| Enzymatic Recognition | Structural complementarity | Signal transduction pathways |
Analytical Techniques
The compound’s characterization relies on advanced analytical methods:
-
NMR Spectroscopy : Used to confirm stereochemistry and functional group arrangements.
-
Mass Spectrometry : Identifies molecular weight and fragmentation patterns (e.g., ESI-MS for molecular ions at m/z ~869–706 ).
Limitations in Reaction Data
The provided sources ( ) focus on structural classification and biological associations (e.g., phenotypes in Danio rerio models ), with no direct experimental reaction data. Inferences about reactivity are based on:
Vergleich Mit ähnlichen Verbindungen
Timosaponin AIII (CAS 41059-79-4)
Structural Similarities :
Differences :
- Molecular formula : C₃₉H₆₂O₁₃ (identical to the target compound) but distinct stereochemistry in glycosidic linkages .
- Bioactivity : Timosaponin AIII exhibits anti-inflammatory and neuroprotective effects, attributed to its hydroxyl-rich glycosyl groups . The target compound’s methylidene group may alter receptor binding compared to Timosaponin AIII.
C₄₄H₇₀O₁₆ (ChemSpider CID: 73092197)
Structural Similarities :
Differences :
C₂₇H₄₄O₄ (Cannigenin, CAS 61117-39-3)
Differences :
- Molecular weight : 432.6 g/mol (vs. 738.42 g/mol), resulting in higher lipophilicity .
- Bioactivity : Cannigenin’s lack of sugars reduces its solubility and pharmacological activity compared to the glycosylated target compound .
Physicochemical and Pharmacokinetic Properties
Table 1. Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted CCS [M+H]+ (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₃₉H₆₂O₁₃ | 738.42 | 266.5 | 5'-Methylidene, 2 glycosyl units |
| Timosaponin AIII | C₃₉H₆₂O₁₃ | 738.42 | N/A | Hydroxyl-rich glycosylation |
| C₄₄H₇₀O₁₆ | C₄₄H₇₀O₁₆ | 855.02 | N/A | 3 glycosyl units |
| Cannigenin | C₂₇H₄₄O₄ | 432.6 | N/A | No glycosylation |
Key Observations :
- Glycosylation increases molecular weight and CCS, correlating with prolonged plasma half-life but reduced blood-brain barrier penetration compared to non-glycosylated spirostans like Cannigenin .
Q & A
Q. What experimental techniques are recommended for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve the complex spirocyclic and glycosidic moieties. Focus on coupling constants to confirm stereochemistry (e.g., anomeric protons in oxane rings) .
- Mass Spectrometry (HRMS): High-resolution MS with ESI or MALDI ionization can verify the molecular formula (e.g., C₄₇H₈₀O₁₇ in analogous compounds) and detect fragmentation patterns .
- X-ray Crystallography: If crystallizable, single-crystal X-ray analysis provides unambiguous stereochemical assignment, particularly for the spiro[5-oxapentacyclo...] system .
Reference Table:
| Technique | Application | Example Data from Evidence |
|---|---|---|
| 2D NMR | Stereochemical assignment of oxane rings | InChI key in |
| HRMS | Molecular weight confirmation (917.1 g/mol) |
Q. How can researchers design a synthesis strategy for this compound?
Methodological Answer:
- Retrosynthetic Analysis: Break the molecule into simpler modules:
- Spirocyclic Core: Synthesize via cyclization reactions (e.g., acid-catalyzed epoxide opening) .
- Glycosidic Linkages: Use orthogonal protecting groups (e.g., benzyl, acetyl) for hydroxyls in oxane rings, followed by glycosylation (Koenigs-Knorr or Schmidt methods) .
- Key Steps:
- Protect hydroxyl groups during spirocycle formation to prevent undesired side reactions.
- Optimize coupling conditions (e.g., AgOTf catalysis) for stereospecific glycosidic bond formation .
Advanced Research Questions
Q. How can stereochemical discrepancies in the spirocyclic region be resolved?
Methodological Answer:
- Circular Dichroism (CD): Compare experimental CD spectra with computational models (TD-DFT) to assign absolute configuration .
- NOE Correlations: Use selective 1D NOE experiments to confirm spatial proximity of methyl groups (e.g., 7,9,13-trimethyl substituents) in the pentacyclic system .
- Contradiction Handling: Cross-validate NMR data with X-ray results if crystallinity is achieved, as conflicting NOE/ROESY data may arise from dynamic conformations .
Q. What methodologies assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., analogous compounds melt at 215–216°C ).
- HPLC Stability Screening: Monitor degradation in solvents (e.g., DMSO, water) at 25–60°C over 72 hours. Use C18 columns with ELSD detection .
- pH Stability: Test buffered solutions (pH 2–12) to identify hydrolytically sensitive regions (e.g., glycosidic bonds) .
Reference Table:
| Condition | Method | Critical Parameter |
|---|---|---|
| Thermal | TGA | Decomposition onset >200°C |
| Solvent | HPLC-ELSD | Peak area retention over time |
Q. How can researchers analyze structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., methylidenespiro group) and test in bioassays (e.g., enzyme inhibition).
- Molecular Docking: Use the spirocyclic core’s 3D structure (from X-ray) to model interactions with target proteins (e.g., glycosidases) .
- Data Cross-Validation: Compare bioactivity of synthetic intermediates to pinpoint pharmacophoric groups .
Contradictions and Limitations in Existing Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
